molecular formula C13H20O2 B010206 Cyclohexanemethanol, alpha-ethynyl-, butyrate CAS No. 100532-46-5

Cyclohexanemethanol, alpha-ethynyl-, butyrate

Cat. No. B010206
M. Wt: 208.3 g/mol
InChI Key: GOBXATJYRZJYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanemethanol, alpha-ethynyl-, butyrate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and industry.

Mechanism Of Action

The mechanism of action of cyclohexanemethanol, alpha-ethynyl-, butyrate involves the inhibition of histone deacetylase (HDAC) enzymes, which play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer effects by promoting the expression of genes that inhibit tumor growth and suppressing the expression of genes that promote tumor growth.

Biochemical And Physiological Effects

Cyclohexanemethanol, alpha-ethynyl-, butyrate has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, it has been shown to have anti-inflammatory and neuroprotective properties. It has also been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One advantage of cyclohexanemethanol, alpha-ethynyl-, butyrate for lab experiments is its relatively low toxicity compared to other HDAC inhibitors. However, its low solubility in water can make it difficult to work with in certain experiments.

Future Directions

Future research on cyclohexanemethanol, alpha-ethynyl-, butyrate could focus on its potential applications in other disease areas, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies could investigate the optimal dosing and administration methods for the compound, as well as its potential interactions with other drugs. Finally, research could also explore the use of cyclohexanemethanol, alpha-ethynyl-, butyrate in combination with other HDAC inhibitors or other anti-cancer agents to increase its efficacy.

Synthesis Methods

Cyclohexanemethanol, alpha-ethynyl-, butyrate can be synthesized through a multi-step process involving the reaction of cyclohexanone with ethynylmagnesium bromide, followed by esterification with butyric anhydride. The final product is obtained through purification by column chromatography.

Scientific Research Applications

Cyclohexanemethanol, alpha-ethynyl-, butyrate has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

CAS RN

100532-46-5

Product Name

Cyclohexanemethanol, alpha-ethynyl-, butyrate

Molecular Formula

C13H20O2

Molecular Weight

208.3 g/mol

IUPAC Name

1-cyclohexylprop-2-ynyl butanoate

InChI

InChI=1S/C13H20O2/c1-3-8-13(14)15-12(4-2)11-9-6-5-7-10-11/h2,11-12H,3,5-10H2,1H3

InChI Key

GOBXATJYRZJYRP-UHFFFAOYSA-N

SMILES

CCCC(=O)OC(C#C)C1CCCCC1

Canonical SMILES

CCCC(=O)OC(C#C)C1CCCCC1

synonyms

Cyclohexanemethanol, alpha-ethynyl-, butyrate

Origin of Product

United States

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